ADHP
Description
Significance and Historical Context of Fluorogenic Probes in Biological Detection
Fluorogenic probes are molecules that are inherently non-fluorescent or weakly fluorescent but become highly fluorescent in response to a specific chemical reaction or binding event. nih.gov This "turn-on" mechanism provides a high signal-to-noise ratio, making them powerful tools for detecting and quantifying specific analytes in complex biological systems. The history of fluorescent probes dates back to the 19th century with the synthesis of fluorescein (B123965). fluorofinder.com The development of these probes has revolutionized various scientific fields, including molecular and cell biology, drug discovery, and medical diagnostics. nih.gov
The evolution of fluorogenic probes has been driven by the need for greater sensitivity, specificity, and photostability. fluorofinder.com Early examples include fluorescein and rhodamine, which laid the groundwork for a vast array of synthetic dyes. fluorofinder.combitesizebio.com A significant advancement came with the isolation of phycobiliproteins from cyanobacteria and algae in the 1980s, which provided naturally fluorescent proteins like phycoerythrin (PE) and allophycocyanin (APC). bitesizebio.com The subsequent development of tandem dyes and quantum dots further expanded the capabilities of fluorescence-based detection methods. bitesizebio.comyoutube.com These probes have enabled researchers to visualize and measure a wide range of biological processes, from changes in intracellular ion concentrations to the detection of specific proteins and nucleic acids. nih.gov
Overview of 10-Acetyl-3,7-dihydroxyphenoxazine as a Peroxidase Substrate and Reactive Oxygen Species Probe
10-Acetyl-3,7-dihydroxyphenoxazine, also known by trade names such as Amplex® Red and ADHP, is a highly regarded fluorogenic substrate for peroxidase enzymes. biotium.comanaspec.combioscience.co.uk It is a colorless and non-fluorescent compound that, in the presence of a peroxidase like horseradish peroxidase (HRP), reacts with hydrogen peroxide (H₂O₂) in a 1:1 stoichiometric ratio. biotium.comcaltagmedsystems.co.uk This enzymatic oxidation converts 10-Acetyl-3,7-dihydroxyphenoxazine into the highly fluorescent product, resorufin (B1680543). biotium.combioscience.co.uk
The reaction makes it an exceptionally sensitive and stable probe for detecting not only peroxidase activity but also hydrogen peroxide and, by extension, various reactive oxygen species (ROS). anaspec.comaatbio.com Because H₂O₂ is a byproduct of many enzymatic reactions, this probe can be used in coupled enzyme assays to measure the activity of numerous oxidases. anaspec.comaatbio.com This includes enzymes involved in the metabolism of glucose, cholesterol, and amino acids. anaspec.comaatbio.com The sensitivity of assays using 10-Acetyl-3,7-dihydroxyphenoxazine for H₂O₂ detection is reported to be at least ten times greater than that of the commonly used scopoletin (B1681571) assay. aatbio.comthermofisher.com
The resulting fluorescent product, resorufin, exhibits long-wavelength spectra, which minimizes interference from autofluorescence in biological samples. thermofisher.com This property, combined with the probe's high stability and the distinct increase in fluorescence upon reaction, makes it a superior choice for many enzymatic assays compared to other substrates. aatbio.comthermofisher.com
Below are tables detailing the properties of 10-Acetyl-3,7-dihydroxyphenoxazine and its fluorescent product, resorufin.
Table 1: Properties of 10-Acetyl-3,7-dihydroxyphenoxazine
| Property | Value | Source |
|---|---|---|
| Synonyms | Amplex Red, this compound, A 6550 | anaspec.comnih.gov |
| CAS Number | 119171-73-2 | aatbio.comnih.gov |
| Molecular Formula | C₁₄H₁₁NO₄ | caltagmedsystems.co.uknih.gov |
| Molecular Weight | 257.24 g/mol | caltagmedsystems.co.uknih.gov |
| Appearance | White to off-white or crystalline solid | bioscience.co.uk |
| Solubility | Soluble in DMSO and DMF | bioscience.co.ukcaltagmedsystems.co.ukadipogen.com |
| Fluorescence | Non-fluorescent | biotium.comcaltagmedsystems.co.ukbertin-bioreagent.com |
Table 2: Properties of Resorufin
| Property | Value | Source |
|---|---|---|
| CAS Number | 635-78-9 | nih.govbiotium.com |
| Molecular Formula | C₁₂H₇NO₃ | nih.govbiotium.com |
| Molecular Weight | 213.19 g/mol | nih.gov |
| Appearance | Dark solid | biotium.com |
| Fluorescence | Highly fluorescent (red) | biotium.combioscience.co.uk |
| Excitation Maximum (pH 9) | ~563-571 nm | biotium.combioscience.co.ukaatbio.com |
| Emission Maximum (pH 9) | ~585-587 nm | biotium.combioscience.co.ukaatbio.com |
| Molar Extinction Coefficient | ~54,000-64,000 M⁻¹cm⁻¹ | caltagmedsystems.co.ukinterchim.fr |
| Fluorescence Quantum Yield (in water) | 0.74 | chemodex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,7-dihydroxyphenoxazin-10-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-8(16)15-11-4-2-9(17)6-13(11)19-14-7-10(18)3-5-12(14)15/h2-7,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYCWFICOKSIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)O)OC3=C1C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152327 | |
| Record name | Amplex red reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119171-73-2 | |
| Record name | Amplex Red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119171732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amplex red reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ampliflu Red | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Elucidation of 10 Acetyl 3,7 Dihydroxyphenoxazine Oxidation
Peroxidase-Catalyzed Conversion to Resorufin (B1680543)
The conversion of the essentially non-fluorescent 10-acetyl-3,7-dihydroxyphenoxazine to the intensely red-fluorescent product, resorufin, is most commonly achieved through enzymatic oxidation catalyzed by peroxidases, particularly horseradish peroxidase (HRP). nih.govbiotium.comanaspec.com This reaction's high sensitivity and specificity have made it a cornerstone for the detection and quantification of hydrogen peroxide (H₂O₂) in biological systems. nih.govnih.gov
Stoichiometric Relationships in the Oxidation Process
The enzymatic oxidation of 10-acetyl-3,7-dihydroxyphenoxazine by hydrogen peroxide, catalyzed by horseradish peroxidase, follows a well-defined stoichiometric relationship. Research consistently demonstrates that one molecule of 10-acetyl-3,7-dihydroxyphenoxazine reacts with one molecule of hydrogen peroxide to yield one molecule of the fluorescent product, resorufin. biotium.comnih.govbohrium.comresearchgate.net This 1:1 stoichiometry is fundamental to the quantitative application of this reaction in assays measuring H₂O₂ production or peroxidase activity. caltagmedsystems.co.ukcogershop.comadipogen.com
Table 1: Stoichiometry of 10-Acetyl-3,7-dihydroxyphenoxazine Oxidation This interactive table summarizes the molar relationship between reactants and products in the HRP-catalyzed oxidation.
| Reactant | Stoichiometric Ratio | Product |
| 10-Acetyl-3,7-dihydroxyphenoxazine | 1 | Resorufin |
| Hydrogen Peroxide (H₂O₂) | 1 | Water (H₂O) |
Enzymatic Reaction Kinetics and Catalytic Efficiency
The kinetics of the horseradish peroxidase-catalyzed oxidation of 10-acetyl-3,7-dihydroxyphenoxazine are consistent with a ping-pong mechanism. nih.gov In this model, the enzyme reacts with the first substrate (H₂O₂) to form an activated enzyme intermediate, which is then reduced by the second substrate (10-acetyl-3,7-dihydroxyphenoxazine). The catalytic efficiency (kcat/Km) for the consumption of H₂O₂ in this reaction has been determined to be 13.4 ± 0.5 µM⁻¹ s⁻¹. nih.gov
Table 2: Reported Kinetic Parameters for HRP and Related Reactions This interactive table presents key kinetic data related to the enzymatic oxidation of 10-Acetyl-3,7-dihydroxyphenoxazine.
| Enzyme/System | Parameter | Value | Substrate | Reference |
| Horseradish Peroxidase | kcat/Km | 13.4 ± 0.5 µM⁻¹ s⁻¹ | Hydrogen Peroxide | nih.gov |
| Horseradish Peroxidase-C | K(m) | 4.0 ± 0.6 mM | Hydrogen Peroxide | nih.gov |
| Horseradish Peroxidase-C | k(cat) | 1.78 ± 0.12 s⁻¹ | Hydrogen Peroxide | nih.gov |
| N₃• Radical Oxidation | 2k | 2.1 x 10⁹ M⁻¹s⁻¹ | 10-Acetyl-3,7-dihydroxyphenoxazine | nih.gov |
| CO₃•⁻ Radical Oxidation | 2k | 7.6 x 10⁸ M⁻¹s⁻¹ | 10-Acetyl-3,7-dihydroxyphenoxazine | nih.gov |
Role of Horseradish Peroxidase (HRP) and Hydrogen Peroxide in the Transformation
In the transformation of 10-acetyl-3,7-dihydroxyphenoxazine, hydrogen peroxide and horseradish peroxidase play distinct and essential roles. H₂O₂ serves as the oxidizing substrate. wikipedia.org HRP, a metalloenzyme containing a heme cofactor, acts as the catalyst. wikipedia.orglibretexts.org
The catalytic cycle begins with the reaction of the native ferric (Fe³⁺) HRP with one molecule of H₂O₂. This leads to a two-electron oxidation of the enzyme, forming a highly reactive intermediate known as Compound I, which contains an oxoiron(IV) center and a porphyrin cation radical. libretexts.org Compound I then oxidizes one molecule of 10-acetyl-3,7-dihydroxyphenoxazine via a single-electron transfer, producing the first radical intermediate of the substrate and reducing the enzyme to a second intermediate state, Compound II. nih.govlibretexts.org Compound II, which still contains an oxoiron(IV) center but a neutral porphyrin ring, subsequently oxidizes a second molecule of 10-acetyl-3,7-dihydroxyphenoxazine, generating another substrate radical and returning the enzyme to its native ferric state, ready to begin a new cycle. libretexts.org
Radical Intermediates and Reaction Pathways
The conversion of 10-acetyl-3,7-dihydroxyphenoxazine to resorufin is not a direct transformation but proceeds through the formation of radical intermediates. The mechanism involves sequential one-electron oxidation steps and subsequent disproportionation reactions.
One-Electron Oxidation Mechanisms of 10-Acetyl-3,7-dihydroxyphenoxazine
The foundational step in the oxidation pathway is the removal of a single electron from the 10-acetyl-3,7-dihydroxyphenoxazine molecule. nih.govnih.gov This one-electron oxidation results in the formation of a radical intermediate. nih.gov The process has been studied in detail using pulse radiolysis with various one-electron oxidants. nih.gov
These studies have determined the rate constants for the oxidation of 10-acetyl-3,7-dihydroxyphenoxazine by potent radical oxidants. For instance, the azide (B81097) radical (N₃•) oxidizes the compound with a second-order rate constant of 2.1 x 10⁹ M⁻¹s⁻¹ at pH 7.2, while the carbonate radical anion (CO₃•⁻) reacts with a rate constant of 7.6 x 10⁸ M⁻¹s⁻¹ at pH 10.3. nih.gov In the enzymatic reaction, the HRP Compound I and Compound II intermediates are the species responsible for carrying out these one-electron oxidations of the substrate. nih.govlibretexts.org
Disproportionation Reactions of Derived Radical Species
Following the initial one-electron oxidation, the resulting 10-acetyl-3,7-dihydroxyphenoxazine radicals undergo further reaction to form the final stable product, resorufin. The proposed and accepted mechanism involves a disproportionation reaction of these radical species. nih.gov
In this HRP-independent step, two molecules of the 10-acetyl-3,7-dihydroxyphenoxazine radical react with each other. nih.gov One radical molecule is oxidized to form resorufin, while the other is reduced back to its original form, 10-acetyl-3,7-dihydroxyphenoxazine. nih.gov This disproportionation pathway elegantly explains the 2:1 stoichiometry observed between the substrate radicals consumed and the resorufin product formed, and it regenerates half of the initial substrate that was converted to a radical, completing the transformation cycle. nih.govnih.gov
Spectroscopic Characterization of Transient Species during Oxidation
The oxidation of 10-acetyl-3,7-dihydroxyphenoxazine, commonly known as Amplex Red, to the highly fluorescent product resorufin is a cornerstone of many biochemical assays. nih.govadipogen.combiotium.com This transformation, however, is not a single-step process but involves the formation of transient intermediates. Pulse radiolysis studies have been instrumental in characterizing these fleeting species. nih.govnih.gov
One-electron oxidation of 10-acetyl-3,7-dihydroxyphenoxazine, for instance by the azidyl radical (N3•), leads to the rapid formation of an initial species with absorption maxima at approximately 310 nm and 820 nm. nih.gov This unstable intermediate, believed to be the 10-acetyl-3,7-dihydroxyphenoxazine radical, decays within microseconds. nih.gov Its decay is accompanied by the formation of a new species absorbing at around 630 nm, which subsequently transforms into the final stable product, resorufin, identifiable by its strong absorption peak at about 570 nm. nih.gov
The transformation of the initial radical species is thought to occur via a disproportionation reaction, where two radicals react to yield one molecule of the parent compound (10-acetyl-3,7-dihydroxyphenoxazine) and one molecule of the oxidized product. nih.govnih.gov This proposed mechanism is supported by the second-order kinetics observed for the decay of the transient species. nih.gov
The final fluorescent product, resorufin, has characteristic excitation and emission maxima around 571 nm and 585 nm, respectively. thermofisher.comrsc.org However, these spectral properties can be influenced by the local environment, such as pH. thermofisher.com
Interactive Data Table: Spectroscopic Properties of Species in 10-Acetyl-3,7-dihydroxyphenoxazine Oxidation
| Species | Absorption Maxima (nm) | Emission Maxima (nm) | Notes |
| 10-Acetyl-3,7-dihydroxyphenoxazine | Colorless | Non-fluorescent | The starting substrate. nih.govbiotium.com |
| 10-Acetyl-3,7-dihydroxyphenoxazine Radical | ~310, ~820 | - | A transient intermediate formed upon one-electron oxidation. nih.gov |
| Unidentified Intermediate | ~630 | - | A transient species formed from the decay of the initial radical. nih.gov |
| Resorufin | ~570-572 | ~583-585 | The final, stable, and highly fluorescent product. nih.govthermofisher.comrsc.org |
Non-Enzymatic Oxidation Pathways and Interfering Factors
While the enzymatic oxidation of 10-acetyl-3,7-dihydroxyphenoxazine is the basis of its use in assays, several non-enzymatic pathways and external factors can influence the reaction's fidelity and lead to inaccurate measurements.
Reactivity with Other Oxidants, including Peroxynitrite-Derived Radicals and Carbonate Radicals
10-acetyl-3,7-dihydroxyphenoxazine can be oxidized by strong one-electron oxidants other than those generated in typical enzymatic reactions. nih.govnih.gov Studies have shown that peroxynitrite-derived radicals, but not peroxynitrite itself, are capable of oxidizing 10-acetyl-3,7-dihydroxyphenoxazine to resorufin. nih.govnih.govresearchgate.net This is significant as peroxynitrite can be present in biological systems.
Specifically, radicals such as the nitrogen dioxide radical (•NO2) and the carbonate radical anion (CO3•−), which can be formed from the decomposition of peroxynitrite, have been shown to react with 10-acetyl-3,7-dihydroxyphenoxazine. nih.gov The rate constant for the oxidation of 10-acetyl-3,7-dihydroxyphenoxazine by the carbonate radical has been determined, highlighting the potential for this alternative oxidation pathway. nih.govnih.govresearchgate.net
Interactive Data Table: Reactivity of 10-Acetyl-3,7-dihydroxyphenoxazine with Various Oxidants
| Oxidant | Reactivity with 10-Acetyl-3,7-dihydroxyphenoxazine | Second-Order Rate Constant (M⁻¹s⁻¹) | pH | Reference |
| Azidyl radical (N₃•) | Oxidizes to form radical species | 2.1 x 10⁹ | 7.2 | nih.govnih.gov |
| Carbonate radical (CO₃•⁻) | Oxidizes to form radical species | 7.6 x 10⁸ | 10.3 | nih.govnih.govresearchgate.net |
| Peroxynitrite (ONOO⁻) | No direct reaction | Not applicable | Physiological | nih.govnih.govresearchgate.net |
| Peroxynitrite-derived radicals (e.g., •NO₂, CO₃•⁻) | Oxidizes to resorufin | Not specified for all | Physiological | nih.govnih.govresearchgate.net |
Considerations of Auto-oxidation and Background Fluorescence
A significant consideration when using 10-acetyl-3,7-dihydroxyphenoxazine is its potential for auto-oxidation, which contributes to background fluorescence. thermofisher.comresearchgate.net This phenomenon is the H₂O₂-independent formation of the fluorescent product, resorufin. researchgate.net Exposure to light can exacerbate this issue, leading to the photooxidation of 10-acetyl-3,7-dihydroxyphenoxazine. researchgate.netresearchgate.netnih.gov This light-induced reaction is thought to be initiated by trace amounts of resorufin already present in stock solutions and involves the production of superoxide (B77818) radicals as intermediates. researchgate.netresearchgate.net
Therefore, it is crucial to protect 10-acetyl-3,7-dihydroxyphenoxazine solutions from light to minimize this source of error. thermofisher.comresearchgate.netresearchgate.net The inherent, albeit low, background fluorescence of the reagent itself must also be accounted for in sensitive assays by subtracting the signal from a no-enzyme or no-substrate control. thermofisher.comthermofisher.com
pH and Temperature Dependencies on Reaction Fidelity and Product Stability
The fidelity of assays using 10-acetyl-3,7-dihydroxyphenoxazine and the stability of its product, resorufin, are significantly influenced by pH and temperature. The optimal pH for most assays is typically between 7 and 8. thermofisher.com At pH values above 8.5, 10-acetyl-3,7-dihydroxyphenoxazine itself becomes unstable. thermofisher.com
Furthermore, the fluorescence of resorufin is pH-dependent. Below its pKa of approximately 6.0, the absorption maximum shifts, and the fluorescence quantum yield is markedly lower. thermofisher.com The stability of resorufin can also be compromised in the pH range of 6.2 to 7.7, where it can undergo spontaneous decay. researchgate.net
Temperature also plays a role. While many assays are performed at room temperature or 37°C, it's important to consider that the stability of resorufin complexes can be lower at higher temperatures. nih.govthermofisher.com For instance, the stability of resorufin-cyclodextrin complexes was found to be lower at 37°C compared to 25°C. nih.gov
Phenomena of Substrate Inhibition and Enzyme Inactivation
High concentrations of the substrate, 10-acetyl-3,7-dihydroxyphenoxazine, can lead to substrate inhibition. This phenomenon can complicate the interpretation of kinetic data. researchgate.net Additionally, the enzyme used in the assay, typically horseradish peroxidase (HRP), can be inactivated at higher concentrations of hydrogen peroxide (>100 µM), a co-substrate in many applications. researchgate.net This inactivation can lead to a leveling off or decrease in the reaction rate, which could be misinterpreted as substrate depletion or enzyme saturation. These factors necessitate careful optimization of substrate and co-substrate concentrations to ensure accurate and reliable results.
Advanced Methodological Applications of 10 Acetyl 3,7 Dihydroxyphenoxazine in Analytical Chemistry and Biochemistry
Quantification of Hydrogen Peroxide in Complex Biological Matrices
The ability to accurately measure hydrogen peroxide is critical in understanding a wide range of biological processes, from cellular signaling to oxidative stress. 10-Acetyl-3,7-dihydroxyphenoxazine has emerged as a key reagent for this purpose, offering sensitive detection in complex biological environments.
Fluorometric and Spectrophotometric Detection Methodologies for Hydrogen Peroxide
The fundamental principle behind the use of 10-Acetyl-3,7-dihydroxyphenoxazine for H₂O₂ detection lies in its enzymatic oxidation. In a reaction catalyzed by horseradish peroxidase, 10-Acetyl-3,7-dihydroxyphenoxazine reacts with hydrogen peroxide to yield the highly fluorescent compound resorufin (B1680543). nih.govamazonaws.comfishersci.com This product exhibits a distinct red color and can be quantified using either fluorometric or spectrophotometric methods. nih.gov
The resulting resorufin has absorption and fluorescence emission maxima at approximately 571 nm and 585 nm, respectively. amazonaws.comthermofisher.comthermofisher.com The high extinction coefficient of resorufin (58,000 ± 5,000 cm⁻¹M⁻¹) allows for sensitive measurements through both techniques. thermofisher.com However, fluorometric detection is generally more sensitive than spectrophotometric measurements, enabling the detection of lower concentrations of H₂O₂. nih.gov
The assay is versatile and can be adapted for various biological samples. For instance, it has been used to measure H₂O₂ released from live organisms like Caenorhabditis elegans and from mammalian leukocytes during an oxidative burst. nih.govelsevierpure.com The assay generally detects extracellular H₂O₂, although the membrane permeability of H₂O₂ can blur the line between intracellular and extracellular measurements. nih.govelsevierpure.com
It is important to consider potential interferences. For example, the presence of NAD(P)H can interact with HRP and generate superoxide (B77818) anion, which then dismutates to H₂O₂, interfering with the assay. nih.gov The inclusion of superoxide dismutase (SOD) can mitigate this interference. nih.gov Additionally, the stability of resorufin fluorescence can be pH-dependent, with optimal performance in the pH range of 7 to 8. thermofisher.com The Amplex Red reagent itself is also sensitive to light and high pH (>8.5). thermofisher.comresearchgate.net
Table 1: Spectroscopic Properties of Resorufin
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum | 563 - 572 | adipogen.comaatbio.combiosynth.comresearchgate.netcaltagmedsystems.co.uk |
| Emission Maximum | 584 - 587 | adipogen.comaatbio.combiosynth.comresearchgate.netcaltagmedsystems.co.uk |
Achievable Sensitivity and Detection Limits in Biological Systems
The assay utilizing 10-Acetyl-3,7-dihydroxyphenoxazine is renowned for its exceptional sensitivity. Fluorometric detection, in particular, allows for the quantification of very low levels of hydrogen peroxide. In a 100 µL assay volume, it is possible to detect as little as 10 picomoles of H₂O₂, which corresponds to a concentration of 50 nM. amazonaws.comthermofisher.comessex.ac.uk Some studies report even higher sensitivity, with a lower limit of detection of 5.0 pmol per assay and a lower limit of quantification of 30 pmol per assay. researchgate.net In a 96-well plate format, H₂O₂ concentrations as low as 5 pmol per 100 µl sample can be detected.
This high sensitivity makes the assay at least an order of magnitude more sensitive than the commonly used scopoletin (B1681571) assay for H₂O₂. anaspec.com The linear detection range is also broad, allowing for the quantification of H₂O₂ across various concentrations. For example, in the Amplex Red Acetylcholine (B1216132)/Acetylcholinesterase Assay Kit, which relies on H₂O₂ detection, the range for acetylcholine detection is from 0.3 µM to 100 µM. thermofisher.com
The sensitivity of the assay has been demonstrated in various biological contexts. For instance, it has been successfully used to measure H₂O₂ production by microgram quantities of microsomal proteins. nih.gov It has also been applied to quantify H₂O₂ in diluted whole blood samples and in cultured human neuroblastoma cells (SH-SY5Y). nih.gov
Table 2: Detection Limits of Hydrogen Peroxide using 10-Acetyl-3,7-dihydroxyphenoxazine
| Detection Limit | Assay Volume | Equivalent Concentration | Reference(s) |
| 10 picomoles | 100 µL | 100 nM | amazonaws.comthermofisher.com |
| 5 picomoles | 100 µL | 50 nM | essex.ac.uk |
Enzyme Activity Assays Utilizing Coupled Reactions with 10-Acetyl-3,7-dihydroxyphenoxazine
The production of hydrogen peroxide is a common feature of many enzymatic reactions. This has led to the development of a wide array of coupled enzyme assays where the activity of a primary enzyme is linked to H₂O₂ generation, which is then quantified using 10-Acetyl-3,7-dihydroxyphenoxazine.
Detection of Oxidases and Related Enzymatic Activities
Because many oxidase enzymes produce hydrogen peroxide as a byproduct, 10-Acetyl-3,7-dihydroxyphenoxazine has become an invaluable tool for measuring their activity. biotium.combioscience.co.ukanaspec.com This includes, but is not limited to, glucose oxidase, cholesterol oxidase, and monoamine oxidase. anaspec.com
For example, a one-step fluorometric method has been developed for the continuous measurement of monoamine oxidase (MAO) activity. nih.gov This assay is based on the detection of H₂O₂ produced by MAO in a horseradish peroxidase-coupled reaction with 10-Acetyl-3,7-dihydroxyphenoxazine. nih.gov This method is significantly more sensitive than traditional spectrophotometric assays, with the ability to detect MAO B activity as low as 1.2 x 10⁻⁵ U/ml. nih.gov It has been successfully applied to measure MAO A and MAO B activity in crude brain tissue homogenates. nih.gov The assay can also be used to screen for inhibitors of NADPH oxidases. nih.gov
Monitoring of S-Adenosyl Methionine-Dependent Methyltransferase Activity
A novel, high-throughput, enzyme-coupled assay has been developed for determining the activity of S-adenosyl methionine (SAM)-dependent methyltransferases. frontiersin.orgnih.gov This assay relies on the generation of hydrogen peroxide, which is then quantified using 10-Acetyl-3,7-dihydroxyphenoxazine and horseradish peroxidase. frontiersin.orgnih.gov
The assay works by coupling the methyltransferase reaction to a series of enzymatic steps. The S-adenosyl-L-homocysteine (SAH) produced by the methyltransferase is hydrolyzed by SAH-hydrolase to adenosine (B11128) and L-homocysteine. researchgate.net In one iteration of the assay, a cascade involving adenosylhomocysteine nucleosidase and xanthine (B1682287) oxidase generates H₂O₂. frontiersin.orgnih.gov This method is sensitive enough to monitor DNA methylation in the nanomolar range and has been used to assess the activity of enzymes like EcoRI methyltransferase and salicylic (B10762653) acid methyltransferase. frontiersin.orgnih.govnih.gov The assay offers excellent sensitivity for continuous and reliable monitoring of methyltransferase activities. frontiersin.orgnih.gov
Acetylcholinesterase Activity Assessment in Cellular Systems
10-Acetyl-3,7-dihydroxyphenoxazine is also central to a highly sensitive method for detecting acetylcholinesterase (AChE) activity. nih.govfishersci.com In this coupled assay, AChE first hydrolyzes acetylcholine to produce choline (B1196258). thermofisher.comfishersci.com Choline is then oxidized by choline oxidase, which generates betaine (B1666868) and hydrogen peroxide. thermofisher.comfishersci.com The H₂O₂ produced is then measured using the 10-Acetyl-3,7-dihydroxyphenoxazine/HRP system, where the resulting fluorescence is proportional to the AChE activity. thermofisher.comaatbio.com
This assay is significantly more sensitive than the common absorbance-based DTNB assay and is less prone to interference. nih.gov It has been used to measure AChE activity in a 100,000-fold dilution of rat whole blood and to assess the potency of AChE inhibitors in human neuroblastoma (SH-SY5Y) cells. nih.gov The assay can detect AChE levels as low as 0.002 U/mL with a one-hour reaction time. thermofisher.com
Determination of Mammalian Catalase Oxidase Activity
The compound 10-Acetyl-3,7-dihydroxyphenoxazine, commonly known as Amplex Red, has been instrumental in uncovering and characterizing a previously unknown oxidase activity of mammalian catalase. nih.govsemanticscholar.org Traditionally, catalase is recognized for its role in decomposing hydrogen peroxide (H₂O₂). semanticscholar.orgapexbt.com However, research has demonstrated that in the absence of H₂O₂ and added cofactors, mammalian catalase can directly oxidize various substrates, a function termed catalase oxidase activity. nih.govsemanticscholar.org
This novel enzymatic activity has been detected in purified catalases, cell lysates, and intact cells. nih.govresearchgate.net The assay utilizing 10-acetyl-3,7-dihydroxyphenoxazine provides a highly sensitive fluorometric method to monitor this activity. semanticscholar.org In the presence of catalase and oxygen, 10-acetyl-3,7-dihydroxyphenoxazine is oxidized to the highly fluorescent product, resorufin, allowing for real-time measurement of the enzyme's oxidase function. semanticscholar.orgbiotium.com
Studies using purified bovine catalase have characterized the kinetics and optimal conditions for this reaction. The oxidase activity is dependent on temperature and exhibits a pH optimum in the range of 7 to 9. nih.govsemanticscholar.org The interaction involves the heme-iron center of the catalase, where substrate binding leads to the formation of an oxyferryl intermediate. nih.gov This discovery suggests a new metabolic role for catalase, potentially involved in the metabolism of endogenous substrates and the action of carcinogens and chemopreventive agents. nih.govsemanticscholar.org A variety of compounds, including peroxidase substrates like catechol and pyrogallol, have been identified as substrates or competitive inhibitors of this activity. semanticscholar.orgresearchgate.net
Table 1: Kinetic Parameters of Bovine Catalase Oxidase Activity with 10-Acetyl-3,7-dihydroxyphenoxazine
| Parameter | Value | Source |
|---|---|---|
| Km | 2.4 x 10-4 M | nih.gov |
| Vmax | 4.7 x 10-5 M/s | nih.gov |
| Optimal pH | 7 - 9 | nih.govsemanticscholar.org |
Immunoassays and Biosensor Development Incorporating 10-Acetyl-3,7-dihydroxyphenoxazine
The unique properties of 10-acetyl-3,7-dihydroxyphenoxazine as a stable and highly sensitive fluorogenic substrate have led to its widespread adoption in the development of advanced immunoassays and biosensors. biotium.combertin-bioreagent.com Its ability to detect low levels of hydrogen peroxide produced in enzyme-coupled reactions is central to these applications. thermofisher.comanaspec.com
Development of Enhanced Enzyme-Linked Immunosorbent Assays (ELISA)
In the realm of immunoassays, 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) is a cornerstone for enhancing the sensitivity of Enzyme-Linked Immunosorbent Assays (ELISAs). pubcompare.aifishersci.com ELISAs commonly employ horseradish peroxidase (HRP) as a reporter enzyme conjugated to a detection antibody. fishersci.com The Amplex Red reagent serves as a fluorogenic substrate for HRP. fishersci.comcaltagmedsystems.co.uk
The reaction mechanism involves the HRP-catalyzed oxidation of Amplex Red by hydrogen peroxide, which is added to the system, to produce the brightly fluorescent product resorufin. nih.govabpbio.com This fluorometric detection method offers significantly greater sensitivity—often at least tenfold—compared to traditional colorimetric substrates like TMB (3,3′,5,5′-tetramethylbenzidine). thermofisher.comfishersci.com This heightened sensitivity allows for the detection of much lower concentrations of the target analyte, which is crucial for early disease diagnosis and the quantification of low-abundance biomarkers. nih.gov The resulting fluorescent signal is stable and can be measured over time, and the long-wavelength emission of resorufin (~585 nm) minimizes interference from autofluorescence common in biological samples. thermofisher.comfishersci.combioscience.co.uk A more recent iteration, Amplex UltraRed, offers even greater sensitivity and utility across a broader pH range. fishersci.com
Table 2: Comparison of Substrates for HRP in ELISA
| Feature | 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red) | TMB (Colorimetric) |
|---|---|---|
| Detection Method | Fluorometric | Colorimetric/Spectrophotometric |
| Sensitivity | High (detects picomole levels) thermofisher.com | Moderate |
| Signal Type | Increase in fluorescence thermofisher.com | Color development |
| End Product | Resorufin (highly fluorescent) nih.gov | Colored cation radical |
| Key Advantage | Superior sensitivity, low background, less interference from sample autofluorescence thermofisher.comfishersci.com | Simple, well-established |
| Stop Solution | Optional (e.g., Amplex Red/UltraRed Stop Reagent) thermofisher.com | Required (e.g., strong acid) fishersci.com |
Integration into Microfluidic Systems for Chemical and Biochemical Sensing
The advantageous properties of 10-acetyl-3,7-dihydroxyphenoxazine have been successfully leveraged in microfluidic systems, or "lab-on-a-chip" devices, for rapid and high-throughput chemical and biochemical analysis. anaspec.comresearchgate.net These systems benefit from the small sample volumes required and the precise control over fluid handling.
One notable application is a multiplexed microfluidic device designed for the colorimetric detection of hydrogen peroxide (H₂O₂) released from cultured cells. researchgate.net In this system, media containing H₂O₂ from stimulated cells is mixed with the 10-acetyl-3,7-dihydroxyphenoxazine assay solution and then loaded into the microfluidic device. researchgate.net The resulting color change is imaged and quantified, allowing for the sensitive detection of H₂O₂ as an indicator of cellular processes, such as the differential response of cancerous and non-cancerous cells to stimuli. researchgate.net The compound has also been cited in literature describing its use in microfluidic platforms for determining the activity of enzymes like glutamic oxaloacetic transaminase and glutamic pyruvic transaminase. anaspec.com The stability and sensitivity of the Amplex Red reaction make it highly suitable for the automated and miniaturized formats characteristic of microfluidic technology.
Table 3: Application of 10-Acetyl-3,7-dihydroxyphenoxazine in a Microfluidic System
| Parameter | Description | Finding | Source |
|---|---|---|---|
| Device Type | Multiplexed microfluidic device | Allowed for triplicate analysis of multiple samples simultaneously. | researchgate.net |
| Analyte | Hydrogen Peroxide (H₂O₂) from cells | Detected H₂O₂ release from non-cancerous and cancerous cell lines. | researchgate.net |
| Detection Method | Amplex Red colorimetric assay | The colorimetric readout was imaged and the signal magnitude quantified. | researchgate.net |
| Application | Cellular analysis | Differentiated the response of cell lines to varying concentrations of a stimulant (PMA). | researchgate.net |
Development of Novel Biosensor Architectures for Reactive Species Sensing
The development of biosensors for detecting reactive oxygen species (ROS) is critical for understanding their roles in health and disease. nih.gov 10-Acetyl-3,7-dihydroxyphenoxazine is a key component in novel biosensor architectures designed specifically for the sensitive and selective detection of hydrogen peroxide (H₂O₂), a major and relatively stable ROS. nih.govnih.govnih.gov
These biosensors are based on the HRP-catalyzed oxidation of 10-acetyl-3,7-dihydroxyphenoxazine. nih.govabpbio.com The fundamental architecture involves immobilizing HRP onto a transducer surface, which is then exposed to a sample. In the presence of H₂O₂, the substrate is converted to fluorescent resorufin, and the resulting optical signal is measured. nih.gov This system is highly specific for H₂O₂ and can detect concentrations in the nanomolar range. thermofisher.com
The advantages of using this compound in ROS biosensors include its high sensitivity, the stability of the reagent and its fluorescent product, and the fact that it is a fluorogenic probe, meaning fluorescence increases with analyte concentration, which is an inherently more robust measurement than a decrease in signal. biotium.comthermofisher.com These biosensors have been adapted to measure H₂O₂ released from various biological sources, including mammalian leukocytes and the model organism Caenorhabditis elegans, providing valuable tools for studying oxidative stress and host-pathogen interactions. nih.govthermofisher.com While many ROS probes can be affected by environmental conditions like pH, the development of reagents like Amplex UltraRed has expanded the utility of this sensing platform to a wider range of biological conditions. fishersci.comnih.gov
Table 4: Features of 10-Acetyl-3,7-dihydroxyphenoxazine-Based ROS Biosensors
| Feature | Description | Source |
|---|---|---|
| Principle | HRP-catalyzed oxidation of a non-fluorescent substrate to a fluorescent product. | nih.govabpbio.com |
| Target Analyte | Hydrogen Peroxide (H₂O₂) | biotium.comnih.gov |
| Sensitivity | High; can detect as little as 10 picomoles (50 nM) of H₂O₂. | thermofisher.com |
| Specificity | High for H₂O₂ in the presence of HRP. | biotium.comnih.gov |
| Signal Output | Fluorometric (increase in fluorescence at ~585 nm). | thermofisher.combioscience.co.uk |
| Advantages | High stability of reagent and product, low background fluorescence, minimal interference from biological autofluorescence. | biotium.comthermofisher.com |
Structural Modifications and Derivative Development for Enhanced Performance of Phenoxazine Probes
Design Principles for Improved Fluorogenic Probes Based on the Phenoxazine (B87303) Scaffold
The fundamental design principle for fluorogenic probes based on the phenoxazine scaffold revolves around a "turn-on" mechanism. This involves modifying the core phenoxazine structure to create a non-fluorescent or weakly fluorescent precursor, often called a pro-fluorophore, which can be converted into a highly fluorescent product upon reaction with a specific analyte. researchgate.net
10-Acetyl-3,7-dihydroxyphenoxazine (also known as Amplex® Red or ADHP) is a classic example of this design. The core molecule, 3,7-dihydroxyphenoxazine, is rendered non-fluorescent by the attachment of an acetyl group to the nitrogen atom at position 10. nih.gov This colorless and stable compound only becomes fluorescent after it is oxidized. In the presence of horseradish peroxidase (HRP), this compound reacts with hydrogen peroxide (H₂O₂) in a 1:1 stoichiometry. biotium.combioscience.co.uk This enzymatic oxidation removes the acetyl group and converts the dihydroxyphenoxazine (B1256666) structure into resorufin (B1680543), a compound that is intensely colored and highly fluorescent. nih.govglycodepot.com
Key design strategies for creating probes based on the phenoxazine scaffold include:
Fluorophore-Quencher System: The pro-fluorophore is designed so that its fluorescence is quenched. In the case of this compound, the acetylated dihydroxyphenoxazine form is the non-fluorescent state.
Reaction-Based Activation: The probe incorporates a reactive site that is selectively triggered by the target analyte. For this compound, this is the HRP-catalyzed oxidation by H₂O₂. anaspec.com
Structural Versatility: The phenoxazine core is a versatile scaffold that can be modified to detect different targets. For instance, the scaffold has been adapted for designing G4-quadruplex stabilizing ligands by attaching protonated aminoalkyl tethers, demonstrating its broad applicability in probe development. rsc.org
Comparative Analysis with Other Dihydroxyphenoxazine Derivatives and Related Scaffolds
The performance of 10-acetyl-3,7-dihydroxyphenoxazine is best understood through comparison with its derivatives and other related chemical structures. These comparisons highlight differences in activation mechanisms, sensitivity, and specificity.
Comparison with Dihydroxyphenoxazine Derivatives:
While this compound is the most common derivative, other modifications to the 3,7-dihydroxyphenoxazine core have yielded probes with different functionalities. A notable example is N-borylbenzyloxycarbonyl-3,7-dihydroxyphenoxazine (NBCD) . This probe was designed for the direct detection of H₂O₂ without the need for an enzyme like HRP. nih.gov The borylbenzyloxycarbonyl group acts as a protective moiety that is cleaved specifically by H₂O₂, releasing the fluorescent reporter and causing a color change from colorless to pink. nih.gov This represents a significant design divergence from this compound, offering direct detection capabilities. nih.govresearchgate.net An improved version of the original probe, known as Amplex UltraRed, has also been developed for enhanced performance. nih.gov
Comparison with Related Scaffolds:
The most relevant related scaffolds for comparison are resorufin itself and its oxidized form, resazurin.
Resorufin: This is the highly desirable fluorescent product of this compound oxidation. biotium.com It serves as the standard for fluorescence in assays using this compound. biotium.com Its high extinction coefficient and quantum yield make it an excellent reporter molecule. rsc.orgbiomol.com
Resazurin: A critical aspect of using this compound is understanding its reaction limits. If the concentration of H₂O₂ is significantly higher than that of this compound, the excess H₂O₂ can further oxidize the fluorescent product, resorufin, into resazurin. researchgate.net Resazurin exhibits weaker fluorescence than resorufin, which can lead to a decline in the signal at high analyte concentrations. researchgate.net Resazurin is also used independently as a cell viability indicator, where it is reduced by metabolically active cells to the fluorescent resorufin. biotium.com
Other Substrates: Compared to other peroxidase substrates like dihydrofluoresceins and dihydrorhodamines, this compound shows minimal air-oxidation, making it a more stable and reliable probe. aatbio.comanaspec.com
The following table provides a comparative overview of these compounds.
Table 1: Comparative Analysis of Dihydroxyphenoxazine Derivatives and Related Scaffolds| Compound Name | Role/Type | Activation Mechanism | Key Characteristics | Citations |
|---|---|---|---|---|
| 10-Acetyl-3,7-dihydroxyphenoxazine (this compound/Amplex Red) | Pro-fluorophore | Enzymatic oxidation by H₂O₂ in the presence of HRP. | Highly stable and sensitive; minimal auto-oxidation. | biotium.comaatbio.comanaspec.com |
| N-borylbenzyloxycarbonyl-3,7-dihydroxyphenoxazine (NBCD) | Pro-fluorophore | Direct cleavage by H₂O₂ (enzyme-independent). | Allows for direct H₂O₂ detection; acts as a "naked-eye" probe. | nih.govresearchgate.net |
| Resorufin | Fluorophore | Product of this compound or NBCD activation. | Highly fluorescent with long-wavelength emission. | biotium.comnih.govrsc.org |
| Resazurin | Oxidized Product/Indicator | Product of resorufin oxidation by excess H₂O₂; or used as a redox indicator. | Weakly fluorescent compared to resorufin. | biotium.comresearchgate.net |
Development of Metal-Based Fluorescent Probes Incorporating the 3,7-Dihydroxyphenoxazine Moiety
A significant advancement in probe design has been the integration of metal complexes with the 3,7-dihydroxyphenoxazine moiety. This strategy aims to enhance reaction speed and specificity by creating a single molecule containing both the reaction site and the fluorescent reporter.
An example of this approach is the metal-based fluorescent probe for H₂O₂, MBFh1 . acs.org This probe consists of two key components:
An Iron Complex: Serves as the reaction site that reacts rapidly with H₂O₂ to generate oxidants. acs.org
A 3,7-dihydroxyphenoxazine Moiety: Acts as the fluorescent reporter unit, covalently attached to the iron complex. acs.org
The detection mechanism is intramolecular. The iron complex first reacts with H₂O₂, and the resulting oxidants then convert the closely appended, non-fluorescent 3,7-dihydroxyphenoxazine into the highly fluorescent resorufin. acs.org This design offers a distinct advantage over the traditional this compound/HRP system, which relies on an intermolecular reaction. The intramolecular nature of the MBFh1 probe leads to a faster response time, allowing for more accurate real-time tracking of enzymatically generated H₂O₂. acs.org This development showcases how incorporating metals can refine the performance of phenoxazine-based probes.
Table 2: Components of the MBFh1 Metal-Based Probe
| Component | Function | Mechanism | Citation |
|---|---|---|---|
| Iron Complex | H₂O₂ Reaction Site | Reacts with H₂O₂ to form localized oxidants. | acs.org |
| 3,7-Dihydroxyphenoxazine Moiety | Fluorescent Reporter | Is converted to fluorescent resorufin by the oxidants in an intramolecular fashion. | acs.org |
Computational and Theoretical Investigations of 10 Acetyl 3,7 Dihydroxyphenoxazine Reactivity
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of 10-Acetyl-3,7-dihydroxyphenoxazine and its reactivity profile. These calculations provide a quantitative description of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key determinants of its chemical reactivity.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Studies have shown that the geometry of 10-Acetyl-3,7-dihydroxyphenoxazine and its reaction intermediates undergo significant changes during the oxidation process, with a notable flattening of the structure. researchgate.net This structural rearrangement facilitates the resonance stabilization of the radical intermediates formed during the reaction.
Table 1: Calculated Electronic Properties of 10-Acetyl-3,7-dihydroxyphenoxazine and Related Species
| Compound/Intermediate | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 10-Acetyl-3,7-dihydroxyphenoxazine | -5.51 | 0.88 | 6.39 |
| Amplex Red Radical | Data not available | Data not available | Data not available |
| Resorufin (B1680543) | Data not available | Data not available | Data not available |
Molecular Dynamics Simulations of Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations offer a dynamic picture of how 10-Acetyl-3,7-dihydroxyphenoxazine interacts with its primary enzymatic partner, horseradish peroxidase (HRP). These simulations model the movement of atoms over time, providing insights into the binding process, the stability of the enzyme-substrate complex, and the key amino acid residues involved in the interaction.
For the interaction with HRP, it is hypothesized that 10-Acetyl-3,7-dihydroxyphenoxazine binds in the active site in proximity to the heme prosthetic group, which is essential for the catalytic activity of the enzyme. The binding is likely stabilized by a network of hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues.
Table 2: Predicted Interacting Residues in the HRP Active Site with 10-Acetyl-3,7-dihydroxyphenoxazine
| Interacting Residue (HRP) | Type of Interaction |
| His42 | Hydrogen bond donor/acceptor |
| Arg38 | Electrostatic interaction |
| Phe179 | Hydrophobic (pi-stacking) |
| Asn70 | Hydrogen bond donor/acceptor |
Note: This table presents a hypothetical set of interacting residues based on the known active site architecture of HRP and general principles of substrate binding. Detailed molecular dynamics simulation results are required for a precise and validated list.
Prediction of Reaction Pathways and Product Formation through Theoretical Models
Theoretical models, often in conjunction with quantum chemical calculations, have been employed to predict the reaction pathways for the oxidation of 10-Acetyl-3,7-dihydroxyphenoxazine to resorufin. A key proposed mechanism involves a one-electron oxidation of the parent molecule to form a radical intermediate. researchgate.netnih.gov
This initial oxidation is followed by a disproportionation reaction between two of these radical intermediates. In this step, one radical is further oxidized to resorufin, while the other is reduced back to the original 10-Acetyl-3,7-dihydroxyphenoxazine molecule. This proposed pathway is supported by pulse radiolysis studies which have identified transient species consistent with the formation of a radical intermediate. researchgate.netnih.gov
Table 3: Proposed Intermediates and Reaction Steps in the Oxidation of 10-Acetyl-3,7-dihydroxyphenoxazine
| Step | Reactant(s) | Intermediate(s)/Transition State(s) | Product(s) |
| 1 | 10-Acetyl-3,7-dihydroxyphenoxazine + H₂O₂/HRP | One-electron oxidation transition state | Amplex Red Radical |
| 2 | 2 x Amplex Red Radical | Disproportionation transition state | Resorufin + 10-Acetyl-3,7-dihydroxyphenoxazine |
Future Directions and Emerging Research Avenues for 10 Acetyl 3,7 Dihydroxyphenoxazine
Development of Advanced Probes with Tunable Spectral Properties for Diverse Applications
A significant area of future development for phenoxazine-based dyes lies in the creation of novel probes with tunable spectral properties. While the red fluorescence of resorufin (B1680543) is well-characterized, the ability to rationally design derivatives of 10-acetyl-3,7-dihydroxyphenoxazine with different excitation and emission wavelengths would be a considerable advancement. This would enable multicolor imaging experiments, allowing researchers to simultaneously monitor multiple biological events within a single cell or organism.
One approach to achieving this is through the chemical modification of the core phenoxazine (B87303) structure. For instance, the development of a novel N-borylbenzyloxycarbonyl-3,7-dihydroxyphenoxazine (NBCD) fluorescent probe has been described for the selective detection of intracellular H₂O₂. nih.gov This probe not only exhibits high selectivity for H₂O₂ over other reactive oxygen species (ROS) but also displays a color change from colorless to pink upon reaction, enabling "naked-eye" detection. nih.gov Such modifications that alter the electronic properties of the fluorophore can lead to shifts in the absorption and emission spectra.
Furthermore, the development of second-generation substrates like Amplex UltraRed, which exhibits increased resistance to oxidation and functions more effectively in lower pH environments, demonstrates the potential for improving the core scaffold. thermofisher.comfishersci.com Future research could focus on synthesizing a palette of phenoxazine-based probes with a range of spectral characteristics, from blue to the near-infrared, to facilitate more complex and informative biological imaging studies.
Applications in In Vivo Imaging and Real-Time Cellular Monitoring
The ability to visualize biological processes as they occur in living organisms is a cornerstone of modern biomedical research. 10-Acetyl-3,7-dihydroxyphenoxazine has already shown promise in this area. For instance, it has been used for in vivo imaging of reactive oxygen species associated with amyloid plaques in transgenic mouse models of Alzheimer's disease using multiphoton microscopy. jneurosci.orgnih.gov In these studies, the probe was topically applied to the brain to visualize free radical production in real-time. jneurosci.orgnih.gov
The future of in vivo imaging with 10-acetyl-3,7-dihydroxyphenoxazine and its derivatives will likely involve the development of probes with improved cell permeability and targeting capabilities. While Amplex Red itself is generally considered cell-impermeable and used for extracellular H₂O₂ detection, derivatives could be designed to readily cross cell membranes and even accumulate in specific organelles. nih.gov This would allow for the real-time monitoring of intracellular H₂O₂ dynamics with high spatial resolution.
Moreover, the application of these probes in real-time cellular monitoring extends beyond imaging. A novel high-throughput enzyme-coupled assay has been developed for the real-time monitoring of S-adenosyl methionine-dependent methyltransferase activities. nih.gov This assay utilizes 10-acetyl-3,7-dihydroxyphenoxazine to detect the production of H₂O₂ in a series of coupled enzymatic reactions, providing a sensitive and continuous method for screening enzyme activities. nih.gov Future research will likely see the expansion of such real-time monitoring systems to a wider range of enzymatic and cellular processes.
Integration with Nanotechnology and Advanced Materials for Enhanced Sensing
The convergence of nanotechnology and molecular probes offers exciting possibilities for the development of highly sensitive and robust sensing platforms. The integration of 10-acetyl-3,7-dihydroxyphenoxazine with various nanomaterials is an active area of research. Interestingly, some studies have shown that certain oxide nanoparticles, such as CeO₂, Fe₂O₃, TiO₂, and SnO₂, can intrinsically catalyze the conversion of Amplex Red to the fluorescent resorufin, even in the absence of H₂O₂. nih.govingentaconnect.comresearchgate.net
While this can be a source of interference in traditional assays, this catalytic activity of nanoparticles can also be harnessed for the development of novel sensors. For example, the surface of these nanoparticles could be functionalized to create a specific recognition event that triggers the catalytic oxidation of 10-acetyl-3,7-dihydroxyphenoxazine, leading to a fluorescent signal. This could form the basis for highly sensitive and selective biosensors for a variety of analytes.
Furthermore, the immobilization of 10-acetyl-3,7-dihydroxyphenoxazine and HRP onto advanced materials, such as patterned photonic nitrocellulose, has been explored for the development of pseudopaper ELISA platforms. aatbio.com This approach combines the sensitivity of the Amplex Red assay with the convenience and low cost of paper-based diagnostics. Future research in this area could lead to the development of portable and user-friendly diagnostic devices for a range of applications, from medical diagnostics to environmental monitoring.
Addressing Remaining Limitations and Expanding Scope in Diverse Research Fields
Despite its widespread use, 10-acetyl-3,7-dihydroxyphenoxazine is not without its limitations. A significant drawback is its sensitivity to light, as exposure can lead to the photooxidation of the probe and the generation of a background signal. nih.govresearchgate.net This necessitates careful handling and the protection of assay components from light. Another limitation is the potential for the fluorescent product, resorufin, to be further oxidized by HRP at high H₂O₂ concentrations, leading to a decrease in the fluorescent signal. nih.gov
Future research will need to continue to address these limitations. The development of more photostable derivatives is a key priority. Additionally, a thorough understanding of the reaction mechanism and potential interfering substances is crucial for ensuring the accuracy and reliability of assays based on this compound. nih.gov For example, it has been shown that certain phenol (B47542) derivatives can interfere with the standard assay. acs.org
By addressing these limitations, the scope of research applications for 10-acetyl-3,7-dihydroxyphenoxazine can be significantly expanded. Its high sensitivity makes it a valuable tool in fields such as neurobiology, immunology, and cancer research, where the detection of low levels of H₂O₂ is often critical. jneurosci.orgaatbio.comnih.gov For example, it has been used to measure H₂O₂ release from activated leukocytes. nih.gov As our understanding of the role of reactive oxygen species in health and disease continues to grow, the demand for reliable and sensitive probes like 10-acetyl-3,7-dihydroxyphenoxazine and its improved successors will undoubtedly increase.
Q & A
Q. What is the mechanistic role of 10-Acetyl-3,7-dihydroxyphenoxazine in hydrogen peroxide (H₂O₂) detection assays?
The compound acts as a fluorogenic substrate in peroxidase-coupled reactions. In the presence of horseradish peroxidase (HRP), it reacts stoichiometrically with H₂O₂ to form resorufin, a red-fluorescent product (excitation/emission maxima: ~563/587 nm). The reaction proceeds via a 1:1 molar ratio, enabling quantitative H₂O₂ measurement . This method is highly sensitive (detection limit: ~50 nM H₂O₂) and minimizes autofluorescence interference .
Q. What are the standard protocol steps for H₂O₂ quantification using 10-Acetyl-3,7-dihydroxyphenoxazine in biological samples?
- Sample Preparation : Homogenize tissues in Krebs buffer (e.g., 130 mM NaCl, 4.7 mM KCl, pH 7.4) and centrifuge at 10,000×g for 5 minutes at 4°C to isolate supernatants .
- Reagent Setup : Combine 50 µL supernatant with 50 µL "work-down solution" containing the compound (10 µM), HRP (0.1 U/mL), and reaction-specific co-factors (e.g., L-alanine for enzymatic cycling in glutamate assays) .
- Detection : Incubate at 37°C for 30–60 minutes, then measure fluorescence at 540 nm excitation/600 nm emission using a microplate reader .
Q. Why is 10-Acetyl-3,7-dihydroxyphenoxazine preferred over other H₂O₂ probes in extracellular assays?
Its cell-impermeable nature restricts detection to extracellular H₂O₂, reducing interference from intracellular redox species. The assay also exhibits high product stability (>4 hours) and minimal photobleaching, making it suitable for long-term kinetic studies .
Advanced Research Questions
Q. How can researchers validate H₂O₂ measurements in complex biological systems using this compound?
- Controls : Include negative controls (e.g., catalase to degrade H₂O₂) and positive controls (e.g., known H₂O₂ concentrations).
- Calibration Curve : Generate a standard curve with H₂O₂ (0–20 µM) to ensure linearity (R² > 0.98) .
- Interference Checks : Test for cross-reactivity with other peroxidases or reductants (e.g., ascorbate) by omitting HRP or adding scavengers like polyethylene glycol–catalase .
Q. Can 10-Acetyl-3,7-dihydroxyphenoxazine be adapted for superoxide (O₂⁻) detection?
Yes, but only indirectly. Superoxide dismutase (SOD) is added to convert O₂⁻ to H₂O₂, which is then detected via the standard protocol. This approach amplifies sensitivity but requires validation to exclude non-SOD-dependent H₂O₂ sources .
Q. What are the limitations of using this probe in intracellular ROS studies?
Due to its cell impermeability, it cannot detect intracellular H₂O₂ unless paired with membrane-permeable H₂O₂ donors or permeabilization agents. Alternative probes (e.g., dichlorofluorescein) are recommended for intracellular applications .
Q. How does enzymatic cycling (e.g., in glutamate assays) enhance detection sensitivity?
Enzymatic cycling systems (e.g., L-glutamate–pyruvate transaminase) regenerate substrates, enabling multiple rounds of H₂O₂ production from a single reaction. This amplifies the fluorescent signal by 10–100×, allowing detection of low-abundance metabolites .
Q. What fluorometric parameters optimize resorufin detection in high-throughput screens?
- Excitation/Emission : 540–571 nm/587–600 nm (varies by instrument).
- Plate Reader Settings : Use bottom-reading mode, 5–10 nm bandwidth, and gain adjusted to avoid signal saturation .
- Temperature Control : Maintain 37°C during incubation to ensure enzyme activity .
Methodological Troubleshooting
Q. How to address background fluorescence in cell-based assays?
- Sample Clarification : Centrifuge cell lysates at 15,000×g to remove particulate debris.
- Blank Subtraction : Include reagent-only wells and subtract their fluorescence from sample readings .
- Quencher Addition : Use non-fluorescent quenchers (e.g., Sudan Black) in cell-containing samples .
Q. What steps ensure reproducibility in kinetic studies of peroxidase activity?
- Enzyme Stability : Pre-incubate HRP at 25°C for 10 minutes to restore activity.
- Reagent Freshness : Prepare the compound solution daily to prevent oxidation.
- Stopped-Time Assays : Terminate reactions at fixed intervals using 0.1 M HCl to stabilize resorufin .
Data Interpretation
Q. How to resolve discrepancies between fluorometric and colorimetric H₂O₂ measurements?
- Matrix Effects : Biological samples may contain HRP inhibitors (e.g., azide). Validate with spike-recovery experiments.
- Interfering Fluorophores : Screen for endogenous fluorophores (e.g., NADH) using excitation/emission scans .
Q. What kinetic models apply to MPO (myeloperoxidase) studies using 10-Acetyl-3,7-dihydroxyphenoxazine?
Steady-state kinetics (e.g., Michaelis-Menten) are used to calculate MPO’s catalytic efficiency (kcat/Km). Transient kinetics with stopped-flow systems can resolve hypochlorous acid (HOCl) interference by quantifying time-dependent resorufin formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
